molecular formula C7H10N2 B1266639 tert-Butylmalononitrile CAS No. 4210-60-0

tert-Butylmalononitrile

Cat. No.: B1266639
CAS No.: 4210-60-0
M. Wt: 122.17 g/mol
InChI Key: TUJPHMQZSDKRSL-UHFFFAOYSA-N
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Description

tert-Butylmalononitrile: is an organic compound with the molecular formula C7H10N2 2-tert-butylpropanedinitrile . This compound is a member of the malononitrile family and is characterized by the presence of two nitrile groups attached to a central carbon atom, which is further substituted with a tert-butyl group. The compound is a colorless liquid that is soluble in both organic solvents and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butylmalononitrile typically involves the reaction of malononitrile with tert-butyl chloride in the presence of a strong base such as aluminum chloride. The reaction is carried out in an inert atmosphere at low temperatures to prevent side reactions. The process involves the following steps :

  • Dissolving malononitrile in nitromethane.
  • Adding anhydrous aluminum chloride to the solution while maintaining the temperature below 10°C.
  • Slowly adding tert-butyl chloride to the reaction mixture while keeping the temperature below 10°C.
  • Stirring the reaction mixture at 0-5°C for 10 hours.
  • Quenching the reaction with saturated sodium hydrogen carbonate solution and extracting the product with dichloromethane.
  • Purifying the product by steam distillation and sublimation.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: tert-Butylmalononitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed:

    Substitution Reactions: Formation of substituted malononitriles.

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diamines.

    Hydrolysis: Formation of malonic acid derivatives.

Scientific Research Applications

tert-Butylmalononitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butylmalononitrile involves its ability to act as a nucleophile due to the presence of the nitrile groups. The compound can participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

    Malononitrile: Lacks the tert-butyl group and has different reactivity and applications.

    tert-Butyl Cyanide: Similar structure but with only one nitrile group.

    Di-tert-butyl Malonate: Contains ester groups instead of nitrile groups.

Uniqueness: tert-Butylmalononitrile is unique due to the presence of both the tert-butyl group and two nitrile groups, which provide a combination of steric hindrance and nucleophilicity. This makes it a versatile reagent in organic synthesis and allows for the formation of a wide range of products.

Properties

IUPAC Name

2-tert-butylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJPHMQZSDKRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194946
Record name t-Butylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4210-60-0
Record name t-Butylmalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butylmalononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of tert-Butylmalononitrile and how can it be used as a building block in synthesis?

A1: this compound is an organic compound with the molecular formula C7H12N2. [] It features a tert-butyl group attached to the central carbon atom of the malononitrile structure. This unique structure makes it a valuable building block in organic synthesis. For instance, it can be used as a starting material for the synthesis of 2-tert-Butyl-1,3-diaminopropane through a reduction reaction. [] This diamine compound can further be used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Q2: Can this compound act as a bridging ligand in the formation of metal complexes?

A2: Yes, research indicates that this compound can indeed function as a bridging ligand in the formation of metal complexes. Specifically, it has been shown to form binuclear mixed valence rutheniumammine complexes. [] The nitrile groups present in the molecule can coordinate to metal centers, facilitating the formation of multinuclear complexes with potentially interesting electronic and magnetic properties.

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